molecular formula C13H14F3NO3 B2598845 (3-(Hydroxymethyl)morpholino)(3-(trifluoromethyl)phenyl)methanone CAS No. 1421482-08-7

(3-(Hydroxymethyl)morpholino)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B2598845
CAS No.: 1421482-08-7
M. Wt: 289.254
InChI Key: MZRFKTJEDAIMPH-UHFFFAOYSA-N
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Description

(3-(Hydroxymethyl)morpholino)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C13H14F3NO3 and its molecular weight is 289.254. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Imaging Applications

  • Synthesis of PET Agents for Parkinson's Disease Imaging : A notable application involves the synthesis of the compound [11C]HG-10-102-01, a potential PET agent for imaging LRRK2 enzyme activity in Parkinson's disease. This synthesis emphasizes the compound's role in neuroimaging, highlighting its significance in diagnosing and understanding neurological conditions (Min Wang et al., 2017).

Chemical Synthesis Techniques

  • Stereoselective Synthesis : The compound's derivatives have been used in stereoselective synthesis, showcasing the methodological advances in creating orthogonally protected 2,3-disubstituted morpholines. This illustrates its importance in producing stereospecific molecules for further research and applications (F. Marlin, 2017).

Antioxidant Properties

  • Synthesis and Antioxidant Properties : Research into (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives, including those with structural similarities to the compound , has revealed effective antioxidant powers. These findings underscore the potential for such compounds in oxidative stress-related therapeutic applications (Yasin Çetinkaya et al., 2012).

Catalysis and Organic Synthesis

  • N-Heterocyclic Carbene Catalysis : The use of N-heterocyclic carbene for the diastereo- and enantioselective addition to nitrones, creating unusual morpholinone heterocycles, demonstrates the compound's utility in advanced organic synthesis and catalysis (E. Phillips et al., 2008).

Reaction Pathways

  • Reactions with Cyclic Secondary Amines : Exploring the reaction pathways of 3-formylchromone with cyclic secondary amines underscores the compound's role in understanding chemical reaction mechanisms, further enriching the field of organic chemistry (K. S. Korzhenko et al., 2019).

Mechanism of Action

Properties

IUPAC Name

[3-(hydroxymethyl)morpholin-4-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO3/c14-13(15,16)10-3-1-2-9(6-10)12(19)17-4-5-20-8-11(17)7-18/h1-3,6,11,18H,4-5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRFKTJEDAIMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=CC(=CC=C2)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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